molecular formula C3Br6O B1355356 1,1,1,3,3,3-Hexabromoacetone CAS No. 23162-64-3

1,1,1,3,3,3-Hexabromoacetone

Cat. No.: B1355356
CAS No.: 23162-64-3
M. Wt: 531.5 g/mol
InChI Key: IHAWQAMKUMLDIT-UHFFFAOYSA-N
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Preparation Methods

1,1,1,3,3,3-Hexabromoacetone can be synthesized through various methods. One common synthetic route involves the bromination of acetone using bromine in the presence of a catalyst . The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms to the acetone molecule. Industrial production methods may involve large-scale bromination processes with optimized reaction conditions to achieve high yields and purity .

Chemical Reactions Analysis

1,1,1,3,3,3-Hexabromoacetone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include triphenylphosphine, which facilitates the formation of benzyl bromides from benzyl alcohol . Major products formed from these reactions depend on the specific reagents and conditions used.

Biological Activity

1,1,1,3,3,3-Hexabromoacetone (HBA) is a brominated organic compound recognized for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound exhibits significant biological activity, primarily as a reagent in bromination processes and as a protective agent in organic reactions. This article delves into the biological activity of HBA, highlighting its applications, mechanisms of action, and relevant research findings.

HBA is characterized by its high bromine content, which contributes to its reactivity. The molecular formula is C_3H_3Br_6O, and it has a molecular weight of 468.7 g/mol. Its structure allows it to participate in various chemical transformations, making it a versatile reagent in organic chemistry.

Mechanisms of Biological Activity

The biological activity of HBA can be categorized into several key areas:

1. Bromination Agent
HBA serves as an efficient brominating agent for saturated hydrocarbons and alcohols. It can facilitate the selective bromination of various substrates when used in conjunction with catalysts such as oxidovanadium(IV) picolinate. This reaction mechanism involves the formation of reactive bromonium ions that can selectively add to double bonds or activate alcohols for further reactions .

2. Protective Group for Alcohols and Aldehydes
HBA is employed to protect alcohols and aldehydes during synthetic procedures. Under UV irradiation, HBA can form stable derivatives that prevent unwanted reactions of these functional groups. This protective capability is crucial in multi-step synthesis where functional group integrity is required .

3. Tribromoacetylating Agent
HBA acts as a tribromoacetylating agent for primary alcohols and amines, facilitating the conversion of these substrates into more reactive species that can undergo further transformations. The mechanism typically involves the formation of tribromoacetyl derivatives which can then be utilized in subsequent reactions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
BrominationEfficient bromination of saturated hydrocarbons ,
Protection of Functional GroupsProtects alcohols and aldehydes under UV irradiation ,
TribromoacetylationConverts primary alcohols and amines into reactive intermediates ,

Case Study: Bromination Efficiency

A study conducted by Tongkate et al. demonstrated that HBA could effectively brominate alcohols with high selectivity and efficiency. The researchers compared HBA with other brominating agents and found that HBA provided superior yields in various substrates under optimized conditions .

Case Study: Protection Strategies

Research highlighted by Pluempanupat et al. illustrated the use of HBA for protecting alcohols during complex synthetic routes. The study showed that HBA could form stable protective groups that were easily removed under mild conditions, allowing for successful multi-step synthesis without compromising the integrity of sensitive functional groups .

Properties

IUPAC Name

1,1,1,3,3,3-hexabromopropan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Br6O/c4-2(5,6)1(10)3(7,8)9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAWQAMKUMLDIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(Br)(Br)Br)C(Br)(Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Br6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00549348
Record name Hexabromopropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23162-64-3
Record name Hexabromopropan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00549348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,1,3,3,3-Hexabromoacetone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1,1,3,3,3-Hexabromoacetone
Reactant of Route 2
1,1,1,3,3,3-Hexabromoacetone
Reactant of Route 3
1,1,1,3,3,3-Hexabromoacetone

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